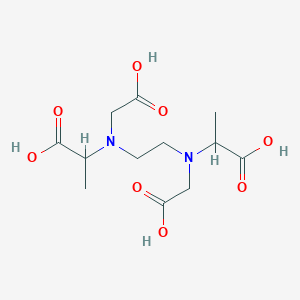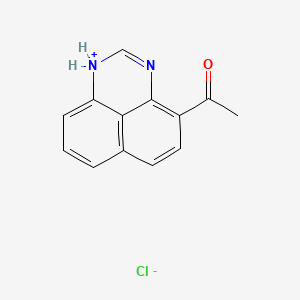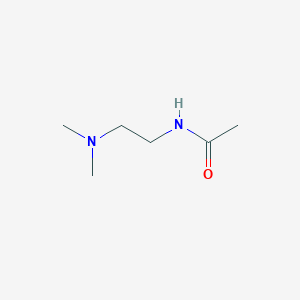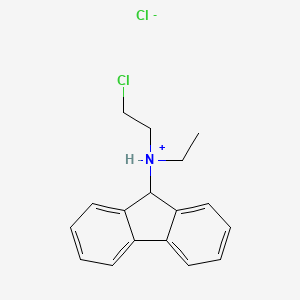
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride is a chemical compound that combines the structural features of both 2-chloro-N,N-diethylethylamine and 9-fluorenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride typically involves the reaction of 2-chloro-N,N-diethylethylamine with a fluorenyl derivative. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Addition Reactions: The fluorenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions could produce N-oxides.
Applications De Recherche Scientifique
2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(9-fluorenyl)diethylamine hydrochloride involves its interaction with various molecular targets. The fluorenyl group can interact with aromatic systems, while the diethylamine moiety can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-diethylethylamine hydrochloride: This compound lacks the fluorenyl group and has different reactivity and applications.
9-Fluorenylmethoxycarbonyl chloride: This compound is used as a protecting group in peptide synthesis and has different chemical properties.
Propriétés
Numéro CAS |
13929-01-6 |
|---|---|
Formule moléculaire |
C17H19Cl2N |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
2-chloroethyl-ethyl-(9H-fluoren-9-yl)azanium;chloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |
Clé InChI |
RMTWFBLCJLNBFA-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCCl)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



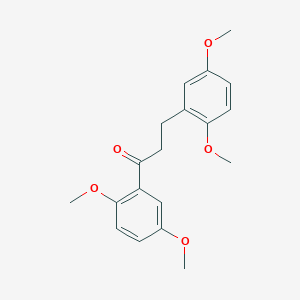
![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)



